Benzoxazole, 2-(nitromethyl)-
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Overview
Description
Benzoxazole, 2-(nitromethyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety with a nitromethyl group at the second position. This compound is part of the benzoxazole family, known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole, 2-(nitromethyl)- typically involves the reaction of 1,1-dichloro-2-nitroethylene with o-aminophenol. This method provides a straightforward route to construct the benzoxazole system . Another common approach involves the condensation of 2-aminophenol with various aldehydes, acids, and their derivatives under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole, 2-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrobenzoxazole derivatives.
Reduction: Reduction of the nitromethyl group can yield aminomethylbenzoxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzoxazole derivatives.
Reduction: Aminomethylbenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoxazole, 2-(nitromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of benzoxazole, 2-(nitromethyl)- involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to efficiently interact with biological targets through π-π stacking and hydrogen bonding. The nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzisoxazole: Features an isoxazole ring fused to a benzene ring.
Uniqueness: Benzoxazole, 2-(nitromethyl)- is unique due to its nitromethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
24998-80-9 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(nitromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N2O3/c11-10(12)5-8-9-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
InChI Key |
BZDWOFCRSSJURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C[N+](=O)[O-] |
Origin of Product |
United States |
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